molecular formula C10H9BrN2O B7904899 2-(5-Bromo-2-methoxyphenyl)imidazole

2-(5-Bromo-2-methoxyphenyl)imidazole

Cat. No.: B7904899
M. Wt: 253.09 g/mol
InChI Key: RURXHTKBBZYISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methoxyphenyl)imidazole is a substituted imidazole derivative characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring attached to the imidazole core. This compound belongs to the azole family, which includes five-membered heterocyclic compounds with nitrogen atoms. Substitutions on the phenyl ring and imidazole core significantly influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-9-3-2-7(11)6-8(9)10-12-4-5-13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURXHTKBBZYISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclocondensation of Diamines and Carbonyl Compounds

A common approach involves reacting 4-bromo-1,2-diaminobenzene with appropriately substituted aldehydes or ketones. For example:

  • Reagents : 4-Bromo-1,2-diaminobenzene, 2-nitrobenzaldehyde.

  • Conditions : Montmorillonite K10 catalyst in ethanol at 25°C for 4 hours.

  • Yield : 62% (isolated as a 1:1 regioisomeric mixture).

Mechanism : Acid-catalyzed cyclodehydration forms the imidazole ring. The nitro group on the aldehyde facilitates electron withdrawal, enhancing reactivity.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Functionalization of pre-formed imidazole intermediates via Suzuki-Miyaura reactions enables aryl group introduction:

  • Substrate : N-Benzyl-5-bromo-2-nitrophenyl-benzimidazole.

  • Reagents : 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid, Pd(OAc)₂, XPhos ligand.

  • Conditions : THF/H₂O (4:1), 70°C for 16 hours.

  • Yield : 66%.

Optimization : Replacing DME/EtOH with THF/H₂O improved solubility and reduced side reactions.

Buchwald-Hartwig Amination

Arylamine incorporation at the 5-position is achieved via Buchwald-Hartwig amination:

  • Substrate : N-Boc-protected 5-bromoimidazole.

  • Reagents : 4-(Methylsulfonyl)aniline, Pd(OAc)₂, XPhos.

  • Conditions : Dioxane, 100°C for 16 hours.

  • Yield : 81%.

Key Insight : Sterically hindered XPhos ligand minimized undesired β-hydride elimination.

Multi-Step Protection/Deprotection Strategies

Acetylation-Bromination-Deacetylation Sequence

A three-step route from o-methoxyphenol:

  • Acetylation :

    • Reagents : Acetic anhydride, H₂SO₄.

    • Conditions : 100°C for 6 hours.

    • Intermediate : Acetic acid O-methoxy phenyl ester (92% yield).

  • Bromination :

    • Reagents : Br₂, Fe powder.

    • Conditions : DMF, 70–80°C for 5 hours.

    • Intermediate : Acetic acid-2-methoxy-5-bromobenzene ester (85% yield).

  • Deacetylation :

    • Reagents : 10% NaHCO₃ in methanol.

    • Conditions : 80°C until clarification.

    • Final Product : 5-Bromo-2-methoxyphenol (73% yield).

Note : Subsequent imidazole ring formation requires additional steps (e.g., cyclocondensation with glyoxal).

Data Tables

Table 1. Comparison of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsYieldReference
Cyclocondensation4-Bromo-1,2-diaminobenzeneMontmorillonite K1062%
Suzuki-MiyauraN-Benzyl-5-bromoimidazolePd(OAc)₂, XPhos66%
Buchwald-HartwigN-Boc-5-bromoimidazolePd(OAc)₂, XPhos81%
Acetylation-Brominationo-MethoxyphenolBr₂, Fe powder73%

Table 2. Reaction Conditions Optimization

ParameterCyclocondensationSuzuki-MiyauraBuchwald-Hartwig
Temperature (°C)2570100
Time (hours)41616
Solvent SystemEthanolTHF/H₂ODioxane
Catalyst Loading (mol%)1055

Challenges and Solutions

  • Regioselectivity : Mixtures of 5- and 6-bromo isomers may form during bromination. Using Fe powder as a catalyst enhances para-selectivity.

  • Protection Needs : Imidazole NH groups often require protection (e.g., benzyl or Boc) to prevent side reactions during cross-coupling. Deprotection via hydrogenation risks nitro group reduction, necessitating alternative conditions.

  • Scalability : Multi-gram synthesis is feasible via Montmorillonite K10-catalyzed cyclocondensation, with yields >60% at 25°C .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions may involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(5-Bromo-2-methoxyphenyl)imidazole, exhibit significant antimicrobial properties against various gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

Interaction with Biological Targets

Studies have shown that imidazole compounds can interact with specific receptors, such as melanocortin receptors, which are involved in energy homeostasis and weight regulation. This interaction could lead to therapeutic applications in obesity and metabolic disorders .

Neuroprotective Properties

Recent investigations into multitargeted imidazoles suggest that compounds like this compound may offer neuroprotective effects, particularly in the context of Alzheimer's disease (AD). These compounds can stabilize microtubules and inhibit inflammatory pathways associated with neurodegeneration .

Building Blocks in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for further derivatization, leading to the creation of more complex molecules with potential biological activities .

Multitargeted Therapeutics

The compound's ability to engage multiple biological pathways makes it a candidate for multitargeted therapeutic strategies. This approach is particularly relevant in treating complex diseases like AD, where multiple mechanisms contribute to pathology .

Case Studies

Study Focus Findings
Nadeem et al. (2021)Synthesis of Imidazole DerivativesDeveloped methods for selective N-arylation yielding high yields of desired products, highlighting the versatility of imidazole derivatives .
PMC5483893 (2017)Neuroprotective EffectsIdentified multitargeted imidazoles that stabilize microtubules and inhibit inflammatory pathways relevant to Alzheimer's disease .
MDPI Research (2021)Antimicrobial PropertiesDemonstrated antibacterial efficacy of structurally similar imidazoles, suggesting potential for this compound .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)imidazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Reactivity with Ozone

The reactivity of azoles with ozone is governed by electronic and steric effects. Substituents such as bromine (electron-withdrawing) and methoxy (electron-donating) alter the electron density of the imidazole ring, impacting reaction pathways.

Table 1: Ozone Reactivity of Selected Azoles
Compound Structure $ k_{\text{app, pH7}} $ (M⁻¹s⁻¹) Major Products (Yields)
Imidazole Unsubstituted imidazole $ 2.3 \times 10^5 $ Cyanate, formamide, formate (~100% per imidazole)
Pyrrole Unsubstituted pyrrole $ 1.4 \times 10^6 $ Maleimide (34%), formate (54%)
Pyrazole Unsubstituted pyrazole $ 5.6 \times 10^1 $ Formate (126%), glyoxal (34%)
2-(5-Bromo-2-methoxyphenyl)imidazole Bromo/methoxy-substituted Not reported Predicted: Cyanate, brominated byproducts

Key Observations :

  • Imidazole reacts rapidly with ozone ($ k_{\text{app}} = 2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $), forming cyanate, formamide, and formate with closed mass balances .
  • The bromo-methoxy substituents in this compound likely reduce its ozone reactivity compared to unsubstituted imidazole due to steric hindrance and electronic effects. Bromine may also promote alternative pathways, such as debromination or radical-mediated reactions .

Transformation Products and Environmental Fate

Substituents influence degradation pathways and product toxicity.

Table 2: Product Profiles and Environmental Persistence
Compound Major Transformation Products Environmental Fate
Imidazole Cyanate, formamide, formate Biodegradable; low bioaccumulation
Methylimidazoles Formamide, glyoxal Moderate persistence; hydrolyzable
This compound Predicted: Brominated fragments, formamide Likely persistent due to bromine; requires biological post-treatment

Key Observations :

  • Methyl-substituted imidazoles (e.g., 2-methylimidazole) exhibit similar product profiles to imidazole but with altered chromatographic retention times and detection limits (e.g., 2-MEI: LOD = 2.6 mg/kg) .
  • This contrasts with formamide, a common imidazole ozonation product, which is readily biodegradable .

Mechanistic Pathways

Quantum chemical computations suggest that ozone attacks the C–C double bond in azoles, forming zwitterionic intermediates (e.g., in pyrrole and imidazole) . For this compound, the methoxy group may stabilize intermediates via resonance, while bromine could facilitate radical side reactions.

Figure 1: Proposed Reaction Pathway for Imidazole Derivatives

Ozone attack at the imidazole double bond → Zwitterion formation.

Rearrangement → Cyanate (via C–N cleavage) and formamide (via ring opening).

Substituent effects : Bromine may divert pathways toward brominated products (e.g., Br⁻ release) .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)imidazole is a heterocyclic compound notable for its imidazole ring and specific bromo and methoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Imidazole Ring : A five-membered ring that is crucial for biological activity.
  • Bromo and Methoxy Substituents : These groups influence the compound's solubility, reactivity, and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily:

  • Antibacterial Activity : Similar compounds have shown efficacy against both gram-positive and gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties .
  • Anticancer Potential : Imidazole derivatives are often explored for their anticancer activities. Studies have indicated that structural modifications can enhance their potency against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The imidazole moiety can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : Compounds with similar structures have been shown to bind to specific receptors, influencing physiological processes such as energy homeostasis.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A general synthetic pathway includes:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors and catalysts.
  • Substitution Reactions : Introducing bromo and methoxy groups to achieve the desired structure.

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives, including this compound:

  • Antimicrobial Evaluation :
    • A study reported on various imidazole derivatives' effectiveness against pathogenic microbes. The results indicated promising antibacterial activity, particularly against resistant strains .
    • Cell viability assays demonstrated that certain derivatives maintain high viability in human dermal fibroblast cells while exhibiting antimicrobial properties .
  • Anticancer Studies :
    • Research focused on imidazole derivatives has shown varying degrees of cytotoxicity across different cancer cell lines. Some derivatives displayed significant antiproliferative effects on HepG2 and MCF-7 cells while being less toxic to normal cells .

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural similarities and differences between this compound and other related compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(5-Bromo-1H-benzimidazol-2-yl)acetamideContains a benzimidazole ringAntibacterial
5-Bromo-2-methoxybenzimidazoleSimilar substitutionsVarying activities
1-Methyl-1H-imidazoleBasic structureUsed in biochemical assays

This comparison underscores the unique properties of this compound that may enhance its biological activity.

Q & A

Q. What are the common synthetic routes for synthesizing brominated imidazole derivatives, and how are the products characterized?

Brominated imidazoles like 2-(5-Bromo-2-methoxyphenyl)imidazole are typically synthesized via multi-component reactions (MCRs) or oxidative cyclization. For example, one-pot MCRs involving aldehydes (e.g., 5-bromothiophene-2-carbaldehyde), amines, and ketones (e.g., benzil) in methanol under reflux yield target compounds. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). X-ray crystallography further confirms stereochemistry and intermolecular interactions, such as hydrogen bonding .

Q. How is the structural confirmation of brominated imidazoles achieved using spectroscopic and crystallographic methods?

Structural elucidation relies on:

  • NMR : Assigning aromatic protons (δ 7.0–8.5 ppm) and methoxy/bromo substituents.
  • X-ray crystallography : Determining dihedral angles (e.g., 76.90° between imidazole and bromothiophenyl rings) and crystal packing (e.g., hydrogen-bonded chains).
  • Elemental analysis : Validating purity by comparing calculated vs. experimental C/H/N/Br content .

Q. What spectroscopic techniques are essential for confirming purity and structural integrity during synthesis?

Key techniques include:

  • High-performance liquid chromatography (HPLC) : Assessing purity (>95%).
  • Differential scanning calorimetry (DSC) : Verifying melting points.
  • Fourier-transform infrared (FTIR) : Identifying functional groups (e.g., C-Br stretch at ~500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-component syntheses of brominated imidazoles?

Optimization strategies include:

  • Solvent selection : Methanol or ethanol enhances solubility of intermediates.
  • Catalyst use : Nano-SiO₂ improves reaction efficiency (e.g., 85–96% yield) by stabilizing transition states.
  • Temperature control : Reflux at 65–80°C minimizes side reactions. Post-synthesis purification via recrystallization (e.g., methanol) ensures high purity .

Q. How do structural features (e.g., dihedral angles, substituent positions) influence the biological activity of brominated imidazoles?

  • Dihedral angles : Planar imidazole cores (deviation <0.03 Å) enhance π-π stacking with biological targets.
  • Substituent effects : Electron-withdrawing groups (e.g., Br, methoxy) increase binding affinity to receptors like US28 (EC₅₀ = 3.5 μM for inverse agonism). Computational docking studies (e.g., AutoDock Vina) model binding poses and predict activity .

Q. What experimental designs evaluate brominated imidazoles as receptor modulators?

  • In vitro assays : Measure dose-dependent receptor activity (e.g., cAMP inhibition for inverse agonism).
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-CCL5) to determine IC₅₀ values.
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Q. How can researchers resolve contradictions in spectroscopic or pharmacological data?

  • Cross-validation : Compare NMR data with computational predictions (e.g., Gaussian DFT).
  • Dose-response replications : Repeat assays under controlled conditions (e.g., pH, temperature).
  • Crystallographic refinement : Resolve ambiguities in hydrogen bonding or stereochemistry .

Q. What role do catalysts play in green synthesis approaches for imidazole derivatives?

  • Nano-SiO₂ : Reduces reaction time (≤12 hours) and waste via recyclability (≥5 cycles without efficiency loss).
  • Mechanistic insights : FTIR and thermogravimetric analysis (TGA) monitor catalyst stability and active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.